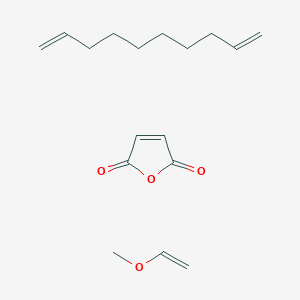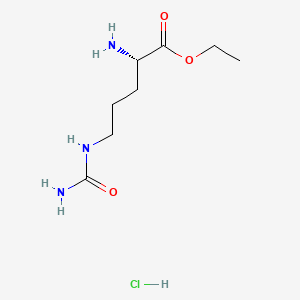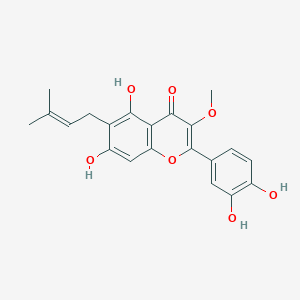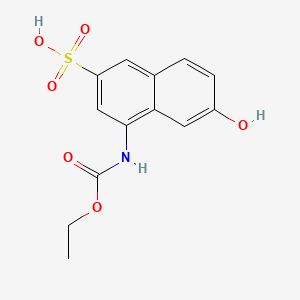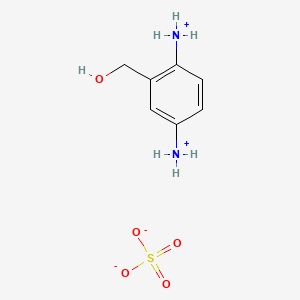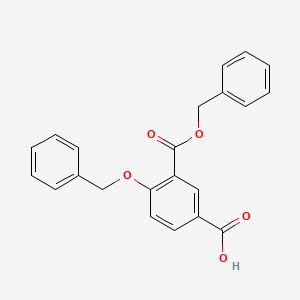
tert-Butyl (2-methylpiperidin-3-yl)carbamate
Overview
Description
“tert-Butyl (2-methylpiperidin-3-yl)carbamate” is a chemical compound with the linear formula C11H22N2O2 . It is also known as "tert-butyl N-methyl-N- [ (3R)-piperidin-3-yl]carbamate" .
Molecular Structure Analysis
The InChI code for “tert-Butyl (2-methylpiperidin-3-yl)carbamate” is 1S/C11H22N2O2/c1-8-9 (6-5-7-12-8)13-10 (14)15-11 (2,3)4/h8-9,12H,5-7H2,1-4H3, (H,13,14) . This indicates that the compound has a molecular weight of 214.31 .Physical And Chemical Properties Analysis
“tert-Butyl (2-methylpiperidin-3-yl)carbamate” is a solid compound . It should be stored at 2-8°C in a dark place under an inert atmosphere .Scientific Research Applications
Neurodegenerative Disease Research
This compound has been studied for its potential role in neuroprotection and the treatment of neurodegenerative diseases. It has shown moderate protective activity in astrocytes stimulated with amyloid beta 1-42, which is significant in Alzheimer’s disease research . The compound acts as both a β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of amyloid beta peptide and the formation of fibrils .
Organic Synthesis
In the field of organic chemistry, tert-Butyl (2-methylpiperidin-3-yl)carbamate serves as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various chemical transformations, contributing to the development of new pharmaceuticals and materials .
Catalysis
The compound has been used in catalytic processes, particularly in hydrogenation reactions. It has been treated with glacial acetic acid, platinum (IV) oxide, and rhodium in a metal reactor for such applications, showcasing its versatility in enhancing reaction rates and selectivity .
Material Science
In material science, this compound’s properties are exploited to modify surfaces and create specialized coatings. Its chemical structure allows for the development of materials with desired characteristics, such as increased durability or specific interaction with other substances .
Life Science Research
Within life sciences, tert-Butyl (2-methylpiperidin-3-yl)carbamate is utilized in the study of biological processes and systems. Its role in inhibiting enzymes that are crucial in metabolic pathways is of particular interest for understanding disease mechanisms and developing therapeutic strategies .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-methylpiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654974 | |
| Record name | tert-Butyl (2-methylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methylpiperidin-3-yl)carbamate | |
CAS RN |
1150618-42-0 | |
| Record name | tert-Butyl (2-methylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



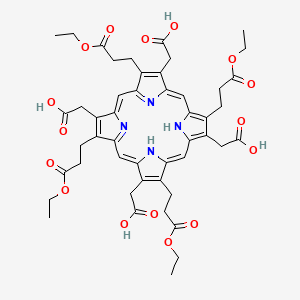
![2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1498682.png)
